![molecular formula C7H5IN2 B090085 2-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-32-7](/img/structure/B90085.png)

2-iodo-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

2-Iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of significant interest due to their potential pharmaceutical applications and their role as intermediates in organic synthesis. The presence of the iodine atom at the 2-position makes it a versatile precursor for various chemical transformations, including palladium-catalyzed coupling reactions .

Synthesis Analysis

The synthesis of 2-iodo-1H-pyrrolo[2,3-b]pyridine and related compounds typically involves palladium-catalyzed reactions or iodine-mediated cyclization processes. For instance, a practical synthesis of a related compound, 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, was achieved through a palladium-catalyzed cyanation/reduction sequence . Similarly, 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines were prepared using a metal-free iodine-promoted electrophilic cyclization . Another approach for synthesizing pyrrolo[2,3-b]indole, a closely related scaffold, involved iodine(III)-mediated intramolecular annulation .

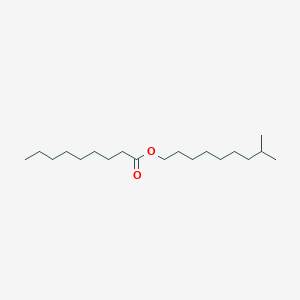

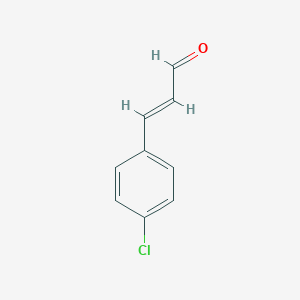

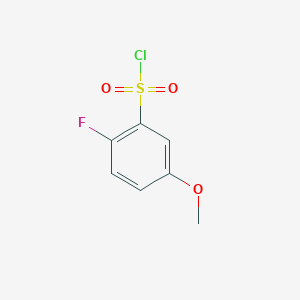

Molecular Structure Analysis

The molecular structure of 2-iodo-1H-pyrrolo[2,3-b]pyridine is characterized by the fusion of a pyridine and a pyrrole ring, with an iodine substituent at the 2-position of the pyrrolo ring. This structure is similar to other heterocyclic compounds like pyrrolo[2,3-b]indoles, which have been synthesized with various protecting groups and substitutions . The presence of the iodine atom is crucial for subsequent functionalization due to its reactivity in cross-coupling reactions.

Chemical Reactions Analysis

2-Iodo-1H-pyrrolo[2,3-b]pyridine can undergo a variety of chemical reactions, primarily due to the reactive nature of the iodine substituent. Palladium-catalyzed heteroannulation with internal alkynes is one such reaction, leading to 2,3-disubstituted pyrrolo[2,3-b]pyridines . Additionally, the iodine atom can be utilized in further functionalization reactions, as demonstrated by the synthesis of various 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and their subsequent palladium-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodo-1H-pyrrolo[2,3-b]pyridine are influenced by the heterocyclic structure and the presence of the iodine atom. While specific physical properties such as melting point and solubility are not detailed in the provided papers, the reactivity of the iodine atom suggests that this compound would be relatively polar and potentially soluble in common organic solvents. The iodine substituent also increases the compound's molecular weight and contributes to its utility in various chemical transformations .

Applications De Recherche Scientifique

Cancer Therapy

- Scientific Field: Oncology

- Summary of Application: 2-iodo-1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

- Methods of Application: The derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . Among them, compound 4h exhibited potent FGFR inhibitory activity .

- Results: Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Immune Diseases Treatment

- Scientific Field: Immunology

- Summary of Application: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation .

- Methods of Application: The derivatives were synthesized and their inhibitory activity against JAK3 was evaluated . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .

- Results: Compound 14c was identified as a potent, moderately selective JAK3 inhibitor . The immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .

Antiviral and Anticholinesterase Activities

- Scientific Field: Virology and Neurology

- Summary of Application: Pyridine-containing compounds, including 2-iodo-1H-pyrrolo[2,3-b]pyridine, have been found to have antiviral and anticholinesterase activities . These compounds can inhibit the replication of viruses and the activity of cholinesterase, an enzyme that breaks down acetylcholine in the nervous system .

- Methods of Application: The compounds were synthesized and their inhibitory activities against various viruses and cholinesterase were evaluated .

- Results: The compounds showed potent antiviral and anticholinesterase activities .

Aurora B/C Kinase Inhibition

- Scientific Field: Cell Biology

- Summary of Application: 4-Bromo-2-iodo-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine, a derivative of 2-iodo-1H-pyrrolo[2,3-b]pyridine, has been used to discover GSK1070916, a potent and selective inhibitor of Aurora B/C kinase . Aurora kinases play critical roles in cell division, and their dysregulation is associated with cancer .

- Methods of Application: The compound was synthesized and its inhibitory activity against Aurora B/C kinase was evaluated .

- Results: The compound was found to be a potent and selective inhibitor of Aurora B/C kinase .

TNIK Inhibition

- Scientific Field: Biochemistry

- Summary of Application: 1H-pyrrolo[2,3-b]pyridine scaffold was found to have high inhibition on TNIK . TNIK (Traf2- and Nck-interacting kinase) is a protein kinase involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

- Methods of Application: Several series of compounds were designed and synthesized . Some compounds showed potent TNIK inhibition with IC50 values lower than 1 nM .

- Results: Some compounds showed concentration-dependent characteristics of IL-2 inhibition .

Antimalarial and Antidiabetic Activities

- Scientific Field: Pharmacology

- Summary of Application: Pyridine-containing compounds, including 2-iodo-1H-pyrrolo[2,3-b]pyridine, have been found to have antimalarial and antidiabetic activities .

- Methods of Application: The compounds were synthesized and their inhibitory activities against various malarial parasites and diabetes-related enzymes were evaluated .

- Results: The compounds showed potent antimalarial and antidiabetic activities .

Safety And Hazards

Orientations Futures

The pyrrolo[2,3-b]pyridine scaffold, which includes “2-iodo-1H-pyrrolo[2,3-b]pyridine”, represents a novel scaffold for the development of potent inhibitors . Future research may focus on further modifications of these compounds to enhance their inhibitory activity and explore their potential therapeutic applications .

Propriétés

IUPAC Name |

2-iodo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVORZGIUCOUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=C2)I)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621356 | |

| Record name | 2-Iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-iodo-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1227270-32-7 | |

| Record name | 2-Iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)